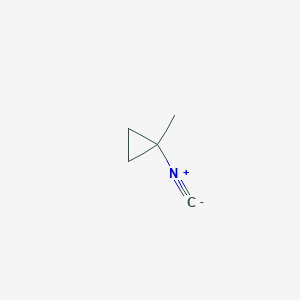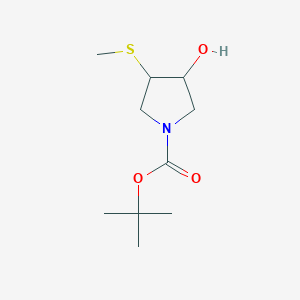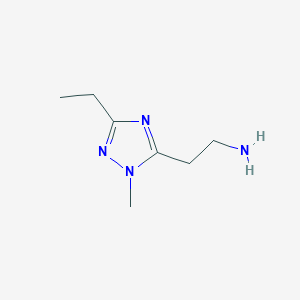![molecular formula C11H13N B13526297 1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine typically involves the formation of the spirocyclic structure through a series of reactions. One common method includes the Michael addition, followed by halogenation and intramolecular ring-closing reactions . Another approach involves the use of multicomponent reactions, which are efficient for the preparation of cyclopropane derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Electrochemical synthesis has been highlighted as an environmentally benign method, which involves the use of constant current electrosynthesis in the presence of sodium bromide as an electrolyte and a brominating agent .
Analyse Chemischer Reaktionen
Types of Reactions: 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s spirocyclic structure also contributes to its unique reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- 1’,3’-Dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,2,3,3-tetracarbonitrile
- Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate
Uniqueness: 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-3’-amine is unique due to its amine functionality, which allows for a wide range of chemical modifications and applications. The presence of the spirocyclic structure also imparts distinct electronic properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine |
InChI |
InChI=1S/C11H13N/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4,10H,5-7,12H2 |
InChI-Schlüssel |
HVZVDKYVNRDOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC3=CC=CC=C3C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)



![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)




![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
